molecular formula C19H14ClN3O5 B3927554 N-{4-[(2-chloro-4-nitrobenzoyl)amino]-2-methylphenyl}-2-furamide

N-{4-[(2-chloro-4-nitrobenzoyl)amino]-2-methylphenyl}-2-furamide

Cat. No. B3927554
M. Wt: 399.8 g/mol
InChI Key: YXWURNHODREYMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2-chloro-4-nitrobenzoyl)amino]-2-methylphenyl}-2-furamide, commonly known as CNF, is a synthetic compound that has garnered significant attention in the scientific community due to its potential application in various fields. CNF is a derivative of furamide and is known for its unique chemical properties, which make it an ideal candidate for use in various research studies.

Mechanism of Action

The mechanism of action of CNF is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CNF has been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase, which play important roles in various physiological processes. CNF has also been shown to inhibit the activation of various signaling pathways such as MAPK and NF-κB, which are involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
CNF has been shown to possess various biochemical and physiological effects. CNF has been shown to exhibit antioxidant properties, which make it an ideal candidate for use in the treatment of oxidative stress-related diseases. Additionally, CNF has been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases. CNF has also been shown to exhibit anti-tumor properties, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of CNF is its excellent biocompatibility and bioactivity, which make it an ideal candidate for use in various research studies. Additionally, CNF is relatively easy to synthesize, making it readily available for use in research. However, one of the major limitations of CNF is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on CNF. One potential direction is the development of CNF-based drug delivery systems for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of CNF and its potential applications in cancer therapy. Furthermore, research is needed to develop more efficient methods for synthesizing CNF and to improve its solubility in water. Overall, CNF holds great promise for use in various research studies and has the potential to make a significant contribution to the field of science.

Scientific Research Applications

CNF has been extensively studied for its potential application in various fields such as drug delivery, cancer therapy, and biosensors. CNF has been shown to exhibit excellent biocompatibility and bioactivity, making it an ideal candidate for use in drug delivery systems. Additionally, CNF has been shown to possess anti-cancer properties, making it a promising candidate for cancer therapy. CNF has also been used in the development of biosensors for the detection of various biomolecules.

properties

IUPAC Name

N-[4-[(2-chloro-4-nitrobenzoyl)amino]-2-methylphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O5/c1-11-9-12(4-7-16(11)22-19(25)17-3-2-8-28-17)21-18(24)14-6-5-13(23(26)27)10-15(14)20/h2-10H,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWURNHODREYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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